2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Overview
Description
“2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a chemical compound with the CAS number 915369-54-9 . It has a molecular weight of 229.28 and a molecular formula of C10H19N3O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to an ethan-1-ol group and a diethoxyethyl group . The triazole ring contains two carbon atoms, three nitrogen atoms, and is a five-membered ring. The diethoxyethyl group contains two ethoxy groups attached to an ethyl group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.28 and a molecular formula of C10H19N3O3 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available .Scientific Research Applications
Antifungal Activity
Compounds structurally similar to 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, specifically triazole derivatives, have been synthesized and evaluated for their antifungal activities. These derivatives have shown moderate to potent in vitro antifungal activity against Candida albicans and other Candida species, indicating potential applications in the development of antifungal agents (Massa et al., 1992).
Luminescent Materials
Quinoline-triazoles, which share a common triazole motif with the compound , have been synthesized and studied for their hydrogen-bonding interactions and luminescent properties. These materials exhibit blue-green emission in solution and are thermally stable up to about 200 °C, making them suitable for use in optical and electronic materials (Bai, Young, & Hor, 2017).
Covalent Organic Frameworks (COFs)
Research has expanded into the development of covalent organic frameworks utilizing hydrazone linkages, demonstrating the versatility of incorporating triazole and similar functionalities into porous materials. These COFs are highly crystalline, exhibit excellent chemical and thermal stability, and are permanently porous, suggesting applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
Catalytic Applications
Half-sandwich Ruthenium(II) complexes based on 1,2,3-triazole ligands have been explored for their catalytic properties in oxidation and transfer hydrogenation reactions. These findings illustrate the potential of triazole-containing compounds in catalysis, particularly in the efficient transformation of organic substrates (Saleem et al., 2013).
Antimicrobial Activity
Synthesis efforts have yielded novel triazole derivatives with significant antimicrobial properties. These compounds, including those structurally related to this compound, have been synthesized and shown to possess activity against a range of microbial pathogens, highlighting their potential in developing new antimicrobial agents (Nagamani et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(2,2-diethoxyethyl)triazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-3-15-10(16-4-2)8-13-7-9(5-6-14)11-12-13/h7,10,14H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMWKXSRLACMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(N=N1)CCO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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